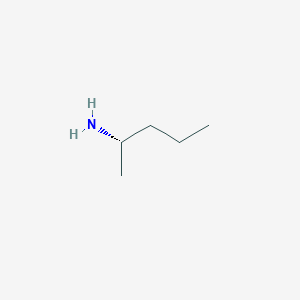

2-Pentanamine, (2S)-

Vue d'ensemble

Description

2-Pentanamine, (2S)-, also known as (S)-2-Aminopentane, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is used in the synthesis of various drugs, agrochemicals, and other organic compounds. In

Applications De Recherche Scientifique

Pharmacological Properties

One of the significant applications of 2-Pentanamine, (2S)-, is in the field of pharmacology. A study has shown that the stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, which includes 2-Pentanamine, (2S)-, exhibit varying degrees of anticholinergic activity. This has implications for the development of new drugs, particularly for conditions like overactive detrusor syndrome (Oyasu et al., 1994).

Material Science and Solar Energy

In material science, particularly in solar energy applications, 2-Pentanamine, (2S)-, has been studied. For instance, pentanary Cu(InGa)(SeS)2 absorbers were prepared by selenization and sulfurization methods to improve V oc in solar cells, where the "sulfurization degree" was a key factor in enhancing Ga diffusion (Goushi et al., 2009).

Chemical Catalysis and Reactions

In the field of chemical catalysis and reactions, studies have shown that 2-Pentanamine, (2S)-, can be a product in the hydrogenation of cis-2-pentenenitrile over Ni/alumina. This reaction also leads to isomerisation to different nitriles and amine forms, showing the compound's relevance in hydrogenation reactions (Canning et al., 2006).

Biomedical Research

In biomedical research, the pharmacokinetics of various stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats, including 2-Pentanamine, (2S)-, have been studied. This research aids in understanding how such compounds are metabolized and utilized within biological systems (Suzuki et al., 1994).

Advanced Sensing Technologies

In advanced sensing technologies, derivatives of pentanamide, which include 2-Pentanamine, (2S)-, have been used to develop electrochemical microsensors for in vivo monitoring of hydrogen peroxide in Parkinson's disease mouse brains. This demonstrates the compound's potential in creating sensitive and selective diagnostic tools (Luo et al., 2022).

Mécanisme D'action

Target of Action

(2S)-2-Pentanamine, also known as 2-Pentanamine, is a primary amine . Primary amines are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.

Mode of Action

As a primary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces . The specific interactions and resulting changes would depend on the particular target.

Action Environment

The action, efficacy, and stability of (2S)-2-Pentanamine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of amines can be influenced by pH, with amines being more reactive in acidic conditions .

Propriétés

IUPAC Name |

(2S)-pentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentanamine, (2S)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)